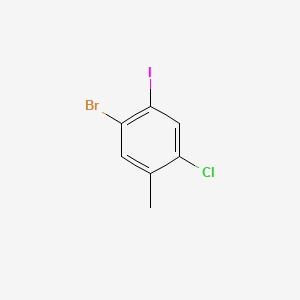

1-Bromo-4-chloro-2-iodo-5-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-2-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJJZCBMGAOLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682012 | |

| Record name | 1-Bromo-4-chloro-2-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-71-0 | |

| Record name | 1-Bromo-4-chloro-2-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-4-chloro-2-iodo-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-chloro-2-iodo-5-methylbenzene is a polysubstituted aromatic compound with the CAS number 1255574-71-0 .[1] This guide provides an in-depth overview of its chemical properties, a proposed synthetic route, purification strategies, spectroscopic analysis, and potential applications, particularly in the realm of medicinal chemistry and materials science. The unique arrangement of four different substituents on the benzene ring—a methyl group and three distinct halogens—makes this molecule a valuable and versatile building block in organic synthesis. The interplay of the electronic and steric effects of these substituents offers a rich platform for further chemical transformations, enabling the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application.

| Property | Value | Source |

| CAS Number | 1255574-71-0 | [1] |

| Molecular Formula | C₇H₅BrClI | [1] |

| Molecular Weight | 331.38 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC1=C(Cl)C=C(I)C(Br)=C1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Proposed Synthesis and Mechanistic Rationale

A logical retrosynthetic analysis suggests that the synthesis could commence from a readily available starting material like 4-chloro-3-methylaniline. The directing effects of the amino and methyl groups can be strategically exploited to introduce the bromine and iodine atoms at the desired positions.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-4-chloro-5-methylaniline

-

In a well-ventilated fume hood, dissolve 4-chloro-3-methylaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10°C. The amino group is a strongly activating ortho-, para-director, and the methyl group is also an activating ortho-, para-director. The position ortho to the amino group and meta to the methyl group is the most sterically accessible and electronically favorable for bromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Bromo-4-chloro-6-iodo-5-methylaniline

-

Dissolve the 2-Bromo-4-chloro-5-methylaniline obtained from the previous step in a mixture of glacial acetic acid and a small amount of water in a round-bottom flask.

-

Add iodine and iodic acid to the solution. This combination in situ generates a potent iodinating agent. The remaining ortho position to the strongly activating amino group is the most likely site for iodination.

-

Heat the mixture gently with stirring for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Synthesis of this compound

-

Suspend the 2-Bromo-4-chloro-6-iodo-5-methylaniline in an aqueous solution of sulfuric acid and cool to 0-5°C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to form the diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.

-

In a separate beaker, prepare a solution of hypophosphorous acid (H₃PO₂).

-

Slowly add the cold diazonium salt solution to the hypophosphorous acid solution with vigorous stirring. This is a reductive deamination reaction where the diazonium group is replaced by a hydrogen atom.[5]

-

Allow the reaction to proceed at low temperature for an hour and then let it warm to room temperature.

-

The crude product will separate as an oil or a solid. Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the final product is crucial to remove any unreacted starting materials and side products. A combination of techniques may be employed.

-

Washing: The crude product, if oily, can be washed with dilute sodium hydroxide solution to remove any acidic impurities, followed by a water wash.[6]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method. A solvent pair system, such as ethanol-water or acetic acid-water, may be necessary.[4] The crude solid is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists. The solution is then allowed to cool slowly to induce crystallization.

-

Column Chromatography: For high purity, column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) can be employed.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not publicly available, the expected NMR and mass spectrometric data can be predicted based on the structure and data from analogous compounds.[7][8]

¹H NMR (predicted): The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methyl group protons will be observed in the upfield region.

-

Aromatic Protons (2H): Due to the varied electronic environments created by the four different substituents, the two aromatic protons will have distinct chemical shifts, likely appearing as two singlets.

-

Methyl Protons (3H): A singlet in the region of δ 2.2-2.5 ppm.

¹³C NMR (predicted): The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (6C): Six signals in the aromatic region (approximately δ 120-145 ppm). The carbons directly attached to the halogens will show characteristic shifts influenced by the electronegativity and heavy atom effect of the halogens. The carbon attached to the iodine atom is expected to be the most upfield among the halogen-substituted carbons.

-

Methyl Carbon (1C): One signal in the aliphatic region (approximately δ 20-25 ppm).

Mass Spectrometry (predicted): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 331.38 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in an approximate 3:1 ratio), resulting in a complex cluster of peaks.

Reactivity and Applications in Drug Discovery

Polysubstituted halobenzenes are pivotal building blocks in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The multiple halogen atoms on this compound offer several avenues for further functionalization.

The reactivity of the C-X bonds towards cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) generally follows the order C-I > C-Br > C-Cl. This differential reactivity allows for selective and sequential introduction of different substituents, making this compound a highly valuable scaffold for building molecular complexity.

Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and binding affinity to biological targets.[9] The presence of three different halogens in this molecule could be exploited in rational drug design to fine-tune ligand-protein interactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[10]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound represents a highly functionalized aromatic building block with significant potential in synthetic chemistry. Its unique substitution pattern allows for selective transformations, making it an attractive starting material for the synthesis of complex target molecules in drug discovery and materials science. While a dedicated synthetic protocol is not yet published, this guide provides a robust, proposed methodology based on established chemical principles. Further research into the reactivity and applications of this compound is warranted and promises to unveil new avenues in chemical synthesis.

References

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

ResearchGate. (2025, August 6). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-chloro-2-iodobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

-

Reddit. (2023, April 7). Does Halogenation of Benzene Prevent Polysubstitution?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Khan Academy. (n.d.). Aromatic halogenation. Retrieved from [Link]

Sources

- 1. 1255574-71-0|this compound|BLD Pharm [bldpharm.com]

- 2. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Dokümanlar [docs.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR [m.chemicalbook.com]

- 8. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. angenechemical.com [angenechemical.com]

chemical properties of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a polysubstituted aromatic compound of significant interest to the chemical research and drug development sectors. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. A detailed examination of its chemical reactivity is presented, with a focus on regioselective transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Furthermore, this guide proposes a logical synthetic pathway, offering field-proven insights into the strategic considerations required for its preparation. The potential applications of this versatile building block in medicinal chemistry and materials science are also discussed, positioning it as a valuable intermediate for the synthesis of complex molecular architectures.

Molecular Structure and Physicochemical Properties

This compound is a highly functionalized aromatic ring, featuring four different substituents: a methyl group and three distinct halogen atoms. This substitution pattern renders the molecule asymmetric and imparts a unique combination of electronic and steric properties that govern its reactivity and potential applications.

1.1. Identification

The compound is unambiguously identified by the following descriptors:

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1255574-71-0 | [1] |

| Molecular Formula | C₇H₅BrClI | [1][2] |

| Molecular Weight | 331.38 g/mol | [1] |

| SMILES | CC1=C(Cl)C=C(I)C(Br)=C1 | [1] |

1.2. Structural Analysis

The benzene ring is substituted as follows:

-

C1: Bromine

-

C2: Iodine

-

C4: Chlorine

-

C5: Methyl

The electronic properties of the ring are influenced by the interplay between the electron-donating, activating methyl group (-CH₃) and the electron-withdrawing, deactivating halogen atoms (-I, -Br, -Cl). While halogens are deactivators overall, they act as ortho, para-directors in electrophilic aromatic substitution, a property that becomes relevant when considering potential derivatization pathways.

1.3. Physicochemical Properties

Experimentally determined physical properties for this specific isomer are not widely published. However, computed properties and data from suppliers provide useful estimates.

| Property | Value / Description | Source / Rationale |

| Purity | Typically available at ≥95% | [1] |

| Appearance | Likely a solid at room temperature | Based on similar polyhalogenated benzenes |

| Storage | Store at room temperature, sealed in a dry environment | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons) | [3] |

| XLogP3 | ~4.3 | Computed for isomeric structures, indicating high lipophilicity[2][4] |

Synthesis and Purification

The synthesis of polysubstituted benzenes requires careful strategic planning to control the regiochemistry of substitution.[5] A direct, one-pot synthesis of this compound is not feasible due to the lack of regiocontrol. Therefore, a multi-step approach is necessary, leveraging the directing effects of existing substituents.

2.1. Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the most labile or synthetically versatile bonds. The carbon-iodine bond is often introduced last via electrophilic iodination or a Sandmeyer-type reaction. The bromo and chloro groups can be installed via electrophilic halogenation, with their positions dictated by the directing influence of the methyl group and other substituents.

Caption: Retrosynthetic analysis for this compound.

2.2. Proposed Synthetic Protocol

This protocol is a conceptualized workflow based on established synthetic transformations for aromatic compounds.[6][7]

Step 1: Protection of the Amine (Acetylation)

-

Rationale: The amino group in the starting material, 4-chloro-3-methylaniline, is a powerful activating group. To moderate its reactivity and prevent side reactions during halogenation, it is protected as an acetanilide. The bulky acetyl group also sterically hinders the ortho position, favoring para substitution.

-

Procedure:

-

Dissolve 4-chloro-3-methylaniline (1.0 eq) in glacial acetic acid.

-

Add acetic anhydride (1.1 eq) dropwise while stirring.

-

Heat the mixture gently for 30 minutes, then cool to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid 4-chloro-3-methylacetanilide by vacuum filtration and wash with cold water. Dry thoroughly.

-

Step 2: Electrophilic Bromination

-

Rationale: The acetamido group is a moderate ortho, para-director. The position para to the acetamido group is blocked by the methyl group. The position ortho to the acetamido group and meta to the chloro and methyl groups is the most sterically accessible and electronically favored site for bromination.

-

Procedure:

-

Dissolve the acetanilide from Step 1 (1.0 eq) in glacial acetic acid.

-

Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature.

-

Stir for 2-4 hours until TLC analysis indicates consumption of the starting material.

-

Pour into a solution of sodium bisulfite to quench excess bromine.

-

Collect the precipitated 4-bromo-5-chloro-2-methylacetanilide by filtration.

-

Step 3: Electrophilic Iodination

-

Rationale: With the key positions substituted, the iodine is introduced. Iodine monochloride is an effective electrophilic iodinating agent for activated aromatic rings.[6]

-

Procedure:

-

Dissolve the product from Step 2 (1.0 eq) in glacial acetic acid.

-

Add iodine monochloride (1.1 eq) portion-wise, maintaining the temperature below 40°C.

-

Stir the mixture at 50-60°C for several hours.[6]

-

Cool the reaction and precipitate the product by adding water.

-

Collect the crude 4-bromo-2-iodo-5-chloro-acetanilide by filtration.

-

Step 4: Deprotection (Amide Hydrolysis)

-

Rationale: The protecting acetyl group is now removed to reveal the amine, which is necessary for the subsequent Sandmeyer reaction.

-

Procedure:

-

Suspend the iodinated acetanilide from Step 3 in a mixture of ethanol and concentrated hydrochloric acid.[7]

-

Reflux the mixture for 2-4 hours until the solid dissolves and TLC shows complete conversion.

-

Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.

-

Extract the product, 4-bromo-1-chloro-2-iodo-5-aminotoluene, with an organic solvent (e.g., dichloromethane). Dry the organic layer and remove the solvent under reduced pressure.

-

Step 5: Deamination via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction is a classic method for replacing an amino group on an aromatic ring with a variety of substituents, including hydrogen (deamination), which is required here to yield the final product.

-

Procedure:

-

Dissolve the amine from Step 4 in a mixture of ethanol and sulfuric acid at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of hypophosphorous acid (H₃PO₂) and heat it to 50°C.

-

Slowly add the cold diazonium salt solution to the hot H₃PO₂ solution. Vigorous gas evolution (N₂) will occur.

-

After the addition is complete, heat the mixture for an additional hour.

-

Cool the mixture and extract the final product, this compound, with ether or another suitable solvent.

-

2.3. Purification Strategy

The crude final product will likely contain impurities from incomplete reactions or side products. A multi-step purification is recommended:

-

Aqueous Wash: Wash the organic extract with water, dilute sodium bicarbonate, and brine to remove acidic and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous salt like MgSO₄ or Na₂SO₄.

-

Column Chromatography: Purify the crude oil/solid using silica gel column chromatography with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) to separate the product from closely related impurities.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be performed to achieve high purity.

Spectroscopic Elucidation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region will show two singlets, as there are no adjacent protons for coupling. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The spectrum will display seven distinct signals: five for the aromatic carbons and one for the methyl carbon. The carbons directly attached to the halogens will show characteristic shifts.

| Predicted Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.8 ppm (s, 1H, H-6), δ ~7.2-7.5 ppm (s, 1H, H-3), δ ~2.4 ppm (s, 3H, -CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~140-145 ppm (C-CH₃), δ ~135-140 ppm (C-Cl), δ ~130-135 ppm (C-H), δ ~125-130 ppm (C-Br), δ ~100-105 ppm (C-I), δ ~20-25 ppm (-CH₃). |

3.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic bands for a substituted benzene ring.[8]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1200-1000 cm⁻¹: C-H in-plane bending.

-

~900-675 cm⁻¹: C-H out-of-plane bending, which can be diagnostic of the substitution pattern.

-

~1100-1000 cm⁻¹ (C-Cl), ~600-500 cm⁻¹ (C-Br), ~500-400 cm⁻¹ (C-I): Carbon-halogen stretches, often weak and in the fingerprint region.

3.3. Mass Spectrometry (MS)

The mass spectrum will be characterized by a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of chlorine (³⁵Cl/~75%, ³⁷Cl/~25%) and bromine (⁷⁹Br/~50%, ⁸¹Br/~50%). This results in a distinctive pattern of M⁺, [M+2]⁺, [M+4]⁺, etc., which is a powerful tool for confirming the presence of both halogens.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound lies in the differential reactivity of its three carbon-halogen bonds. This allows for sequential, site-selective functionalization.

4.1. Regioselectivity in Metal-Halogen Exchange and Cross-Coupling

The reactivity of C(sp²)-X bonds towards oxidative addition in palladium catalysis or in metal-halogen exchange with organolithium reagents generally follows the order of bond strength: C-I > C-Br > C-Cl .[9] This predictable hierarchy is the cornerstone of its utility as a synthetic intermediate.

-

C-I Bond: The weakest bond, making the iodine at the C2 position the most reactive site. It will selectively undergo reactions like Suzuki, Stille, Heck, or Sonogashira coupling, or lithium-halogen exchange, leaving the C-Br and C-Cl bonds intact under carefully controlled conditions.

-

C-Br Bond: The C1-bromine is significantly less reactive than the iodine but more reactive than the chlorine. After the iodine has been functionalized, the bromine can be targeted for a second transformation under more forcing conditions (e.g., different catalyst/ligand system, higher temperature).

-

C-Cl Bond: The strongest of the three carbon-halogen bonds, making it the least reactive. It typically remains unreacted except under harsh conditions or with specialized catalyst systems designed for C-Cl activation.

Caption: Hierarchy of C-X bond reactivity for selective functionalization.

4.2. Electrophilic and Nucleophilic Aromatic Substitution

-

Electrophilic Substitution: The ring is considered electronically deactivated due to the presence of three electron-withdrawing halogens, making further electrophilic substitution challenging.[10] If a reaction were forced, the directing effects of the substituents would compete, leading to potential isomer mixtures.

-

Nucleophilic Substitution: Unactivated aryl halides are generally resistant to nucleophilic aromatic substitution.[11] Reactions would require extremely harsh conditions (e.g., high temperature and pressure) or proceed through a benzyne intermediate with a very strong base like sodium amide, which could lead to rearranged products.[11]

Applications in Research and Development

The true value of this compound is as a versatile scaffold for building more complex molecules. Aromatic compounds are foundational to many modern technologies and medicines.[12][13]

5.1. Role as a Versatile Synthetic Intermediate

The ability to perform three distinct, sequential cross-coupling reactions on a single aromatic ring makes this and similar compounds highly valuable in combinatorial chemistry and the synthesis of complex organic materials. One can envision a programmed synthesis where different groups are "clicked" into place at the I, Br, and Cl positions in a controlled manner.

5.2. Potential in Medicinal Chemistry and Drug Discovery

Polyhalogenated aromatic compounds are common motifs in pharmaceuticals.[14][15]

-

Scaffold Development: This compound can serve as a starting point for the synthesis of libraries of drug candidates. The sequential coupling allows for the systematic exploration of the chemical space around the central toluene core.

-

Modulation of Pharmacokinetics: Halogen atoms, particularly chlorine and bromine, can modulate a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.[15] They can also block sites of metabolic degradation, thereby increasing the drug's half-life.

-

Halogen Bonding: The iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[9]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Similar compounds are often classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[16]

References

-

Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. [Link]

-

Special Issue: Polyhalogenated Aromatic Hydrocarbons. (n.d.). MDPI. [Link]

-

Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. (n.d.). PubChem. [Link]

-

Schunke, C., Miller, D. P., Zurek, E., & Morgenstern, K. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics, 24(4), 2239–2247. [Link]

-

Banik, B. K., et al. (2003). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. BMC Cancer, 3, 24. [Link]

-

Willey, J. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Walsh Medical Media. [Link]

-

Abraham, R. J., & Reid, M. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Modgraph. [Link]

-

Zeng, J., et al. (2021). Spectroscopic Measurement of a Halogen Bond Energy. Angewandte Chemie International Edition, 60(16), 8823-8827. [Link]

-

1-Bromo-2-chloro-4-iodo-3-methylbenzene. (n.d.). PubChem. [Link]

-

White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Wellesley College.

-

1-Bromo-4,5-dichloro-2-methylbenzene. (n.d.). PubChem. [Link]

-

Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

Yildiz, S., & Gormez, O. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2). [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Schunke, C., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Physical Chemistry Chemical Physics. [Link]

-

Halogenation of benzene and methylbenzene. (n.d.). Chemguide. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]

-

4-Bromo-1-chloro-2-iodobenzene. (n.d.). PubChem. [Link]

-

This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene.... (2020, October 28). Chegg. [Link]

Sources

- 1. This compound 95% | CAS: 1255574-71-0 | AChemBlock [achemblock.com]

- 2. Benzene, 1-bromo-5-chloro-4-iodo-2-methyl- | C7H5BrClI | CID 56604769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-chloro-2-methylbenzene | 14495-51-3 [chemicalbook.com]

- 4. 1-Bromo-2-chloro-4-iodo-3-methylbenzene | C7H5BrClI | CID 44891207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]

- 7. medium.com [medium.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Spectroscopic Measurement of a Halogen Bond Energy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chegg.com [chegg.com]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. jbiochemtech.com [jbiochemtech.com]

- 14. mdpi.com [mdpi.com]

- 15. jocpr.com [jocpr.com]

- 16. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Bromo-4-chloro-2-iodo-5-methylbenzene: A Technical Guide

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-4-chloro-2-iodo-5-methylbenzene, a polysubstituted aromatic compound, presents a compelling case for the application of modern spectroscopic techniques. Its unique arrangement of electron-withdrawing halogens and an electron-donating methyl group on a benzene ring creates a distinct electronic environment, influencing its chemical reactivity and physical properties. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a framework for its unambiguous identification and characterization.

This document will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. By understanding the interplay of the substituents and their impact on the spectroscopic signatures, researchers can gain a deeper understanding of this molecule's structure and behavior.

Molecular Structure and Key Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClI | [1][2] |

| Molecular Weight | 331.38 g/mol | [1][2] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1255574-71-0 | [1][2] |

The arrangement of the substituents on the benzene ring is critical for predicting the spectroscopic outcomes. The numbering of the benzene ring carbons is determined by IUPAC nomenclature rules, which prioritize the alphabetical order of the substituents when assigning locants.

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the physical properties of the polysubstituted aromatic compound, 1-Bromo-4-chloro-2-iodo-5-methylbenzene. Due to the limited availability of direct experimental data for this specific isomer in public scientific databases, this document synthesizes established physicochemical principles, comparative analysis with related compounds, and computationally predicted data to offer a robust estimation of its physical characteristics. This guide is intended to support research and development activities by providing a detailed theoretical framework for the behavior of this molecule.

Introduction and Molecular Identity

This compound is a heavily substituted aromatic compound with the chemical formula C₇H₅BrClI. Its structure, featuring a toluene backbone with bromo, chloro, and iodo substituents, suggests a complex interplay of electronic and steric effects that dictate its physical properties. Understanding these properties is crucial for its application in synthetic chemistry, materials science, and drug development, where factors like solubility, melting point, and boiling point are critical for reaction conditions, purification, and formulation.

Molecular Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 1255574-71-0

-

Molecular Formula: C₇H₅BrClI

-

Molecular Weight: 331.38 g/mol

-

SMILES: CC1=C(Cl)C=C(I)C(Br)=C1

Analysis of Physical State and Thermal Properties

Melting Point

The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is in turn affected by molecular symmetry and intermolecular forces. For isomeric dihalobenzenes, para-isomers tend to have significantly higher melting points than their ortho- and meta-counterparts due to their higher symmetry, which allows for more efficient packing in the crystal lattice.

This compound is an asymmetrically substituted molecule, which would suggest a less ordered crystal packing compared to more symmetrical isomers. This lack of high symmetry would likely result in a moderate melting point. Given its high molecular weight and the presence of multiple polarizable halogen atoms, it is expected to be a solid at room temperature. For a comparative perspective, the melting point of 4-iodotoluene is in the range of 33-35°C. The addition of further halogens, increasing molecular weight and intermolecular forces, would raise this value.

Boiling Point

The boiling point is primarily determined by the strength of intermolecular forces, which for non-ionic, non-hydrogen bonding molecules are dominated by van der Waals forces. These forces increase with molecular weight and surface area.

The boiling point of haloalkanes and haloarenes generally increases with the increasing atomic mass of the halogen (F < Cl < Br < I). This is due to the increase in the size and polarizability of the halogen atom, leading to stronger London dispersion forces. The boiling points of isomeric dihalobenzenes are often very similar.

Given the substantial molecular weight of this compound (331.38 g/mol ), a high boiling point is anticipated. For reference, the boiling point of 2-bromotoluene is 181.7°C[1]. The presence of additional, heavier halogens (chlorine and particularly iodine) will significantly increase the boiling point.

Density and Solubility Profile

Density

The density of organic compounds is influenced by their molecular weight and how closely the molecules can pack together. Halogenated hydrocarbons are typically denser than their non-halogenated parent compounds. The density increases with the atomic mass of the halogen. Therefore, polyhalogenated compounds, especially those containing bromine and iodine, are expected to be significantly denser than water. For comparison, the density of 2-bromotoluene is approximately 1.432 g/mL at 20°C[1]. It is highly probable that this compound will have a density substantially greater than this value.

Solubility

Polyhalogenated aromatic compounds are generally characterized by low solubility in water. This is due to their non-polar nature and their inability to form hydrogen bonds with water molecules. Their solubility in organic solvents, however, is typically good. Aromatic compounds are generally soluble in other aromatic solvents (like toluene and benzene) and chlorinated solvents (such as dichloromethane and chloroform). It is expected that this compound will follow this trend, exhibiting poor aqueous solubility but good solubility in non-polar organic solvents.

Summary of Physical Properties (Known and Estimated)

The following table summarizes the known and estimated physical properties of this compound. It is critical to note that where experimental data is unavailable, the values are based on theoretical predictions and comparative analysis. For comparison, computed properties for the isomer 1-Bromo-5-chloro-4-iodo-2-methylbenzene are also included.

| Property | This compound | 1-Bromo-5-chloro-4-iodo-2-methylbenzene (Isomer) | Basis for Information |

| Molecular Formula | C₇H₅BrClI | C₇H₅BrClI | Confirmed |

| Molecular Weight | 331.38 g/mol | 331.37 g/mol [2] | Confirmed |

| Physical State | Expected to be a solid at 25°C | Likely a solid at 25°C | Estimation based on high molecular weight and polysubstitution |

| Melting Point | No experimental data available. Estimated to be > 35°C. | No experimental data available | Estimation based on related compounds and lack of symmetry |

| Boiling Point | No experimental data available. Estimated to be > 250°C. | No experimental data available | Estimation based on high molecular weight and halogen content |

| Density | No experimental data available. Estimated to be > 1.5 g/mL. | No experimental data available | Estimation based on related compounds |

| Water Solubility | Expected to be very low | No experimental data available | General principle for polyhalogenated aromatics |

| Organic Solvent Solubility | Expected to be soluble in non-polar organic solvents | No experimental data available | General principle for aromatic compounds |

| XLogP3 | No direct prediction found | 4.3[2] | Computationally Predicted for Isomer |

Molecular Structure and Electronic Effects

The physical properties of this compound are a direct consequence of its molecular structure. The substituents on the benzene ring exert both inductive and resonance effects, which influence the molecule's polarity and intermolecular interactions.

Caption: Molecular structure of this compound.

The halogens (Br, Cl, I) are electronegative and exert an electron-withdrawing inductive effect. Conversely, the methyl group is electron-donating. These competing electronic effects, combined with the large size of the iodine and bromine atoms, create a complex steric and electronic environment that governs the molecule's interactions.

Experimental Protocols and Characterization

As no specific experimental protocols for determining the physical properties of this compound were found, this section outlines general, standard methodologies that would be appropriate for its characterization.

Determination of Melting Point

A standard capillary melting point apparatus would be suitable. A small amount of the crystalline material would be packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid would be recorded. Given its expected properties, a starting temperature of 30°C with a ramp rate of 2°C/minute would be a reasonable starting point.

Determination of Boiling Point

Due to the anticipated high boiling point, distillation under reduced pressure would be the preferred method to avoid decomposition. The boiling point at a specific pressure can be determined and then extrapolated to atmospheric pressure using a nomograph.

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be complex due to the asymmetric substitution pattern. ¹³C NMR would provide signals for each of the unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching and bending frequencies for the aromatic ring and the methyl group, as well as C-X (X = Cl, Br, I) stretching frequencies in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, which would be characteristic of the compound's structure. The isotopic pattern of bromine and chlorine would be a key diagnostic feature.

Caption: General workflow for the characterization of a novel chemical entity.

Conclusion

While experimental data on the physical properties of this compound is currently scarce in the public domain, a detailed and scientifically grounded estimation of these properties can be made. This compound is expected to be a high molecular weight, dense solid with a moderate melting point, a high boiling point, and poor solubility in water but good solubility in non-polar organic solvents. These estimated properties provide a valuable starting point for researchers and professionals in the fields of chemistry and drug development. It is strongly recommended that these properties be determined experimentally to provide a definitive characterization of this complex molecule.

References

-

PubChem. Compound Summary for CID 50999503, 1-Bromo-2-chloro-5-iodobenzene. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 56604769, Benzene, 1-bromo-5-chloro-4-iodo-2-methyl-. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 15371554, 1-Bromo-4,5-dichloro-2-methylbenzene. National Center for Biotechnology Information. [Link]

-

Quora. Which are the isomers of bromochlorotoluene?. [Link]

-

PubChem. Compound Summary for CID 12207, 4-Iodotoluene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle. [Link]

-

NIST/TRC Web Thermo Tables. m-iodotoluene. [Link]

-

Doc Brown's Chemistry. 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. [Link]

-

PubChem. Compound Summary for CID 51000071, 4-Bromo-1-chloro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

Medium. 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. [Link]

-

YouTube. The IUPAC name of is: (a) 1-Bromo-2-chloro-4-fluoro-6-iodo benzene. (b) 2-Bromo 1-choloro-5-fluo.... [Link]

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.

-

SynThink Research Chemicals. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

-

Samagra. Haloalkanes and Haloarenes. [Link]

-

PubChem. Compound Summary for CID 7236, 2-Bromotoluene. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. Naming tetrahalogenated benzene. [Link]

-

Doc Brown's Chemistry. 12 constitutional isomers of molecular formula C4H7Cl C4H7Br C4H7I C4H7F. [Link]

-

SynThink Research Chemicals. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. Compound Summary for CID 53416040, 1-Bromo-3-iodo-5-methylbenzene. National Center for Biotechnology Information. [Link]

-

ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. [Link]

Sources

Methodological & Application

Sonogashira cross-coupling of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

An Application Guide to the Chemoselective Sonogashira Cross-Coupling of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

Abstract

This application note provides a comprehensive technical guide for performing a highly selective Sonogashira cross-coupling reaction on the tri-halogenated substrate, this compound. By leveraging the inherent differences in the reactivity of carbon-halogen bonds in palladium-catalyzed systems, this protocol details a robust method for the exclusive alkynylation at the C-I position. This guide is intended for researchers, chemists, and drug development professionals who require precise control over the functionalization of polyhalogenated aromatic scaffolds. We delve into the mechanistic underpinnings of this selectivity, provide a detailed, field-tested protocol, and offer extensive troubleshooting advice to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Value of Selective Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

The substrate at the heart of this guide, this compound, presents a unique synthetic challenge and a significant opportunity. Its three distinct halogen atoms—iodine, bromine, and chlorine—serve as orthogonal synthetic handles. The ability to selectively functionalize one site while leaving the others untouched is paramount for the efficient construction of complex molecules. This document provides the expertise and a validated protocol to achieve the first crucial step: a clean and selective Sonogashira coupling at the most labile iodo- position.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of this protocol hinges on the well-established reactivity trend of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[4] This critical step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is the rate-determining step and is highly dependent on the bond dissociation energy of the C-X bond.

The established order of reactivity is:

C-I > C-Br >> C-Cl

The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Br and C-Cl bonds.[5][6] This differential reactivity allows for a wide experimental window where the reaction can be conducted under conditions mild enough to activate the C-I bond exclusively, while the C-Br and C-Cl bonds remain intact.[2][5] Specifically, coupling at the aryl iodide position can often be achieved at room temperature, whereas activating the aryl bromide typically requires elevated temperatures, and the aryl chloride is even more inert.[2][5]

The Catalytic Machinery: Mechanism of the Sonogashira Reaction

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][6] Understanding the role of each component is crucial for optimizing the reaction and troubleshooting potential issues.

-

Palladium Cycle (The C-C Bond Factory):

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of the substrate to form a Pd(II) intermediate. This is the chemoselectivity-defining step.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the iodide. This is typically the rate-determining step of the overall process.[1]

-

Reductive Elimination: The aryl and alkynyl groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

-

-

Copper Cycle (The Alkyne Activator):

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: The amine base deprotonates the acidic terminal alkyne, a process facilitated by copper coordination, to form a reactive copper(I) acetylide species. This species is the key nucleophile for the transmetalation step.

-

Below is a diagram illustrating the interplay between these two cycles.

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments can be made accordingly. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount (mg/mmol) | Molar Eq. | Notes |

| This compound | N/A | 349.35 | 349.4 mg (1 mmol) | 1.0 | Substrate |

| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | 102.14 | 122.6 mg (1.2 mmol) | 1.2 | Use a slight excess to ensure full conversion of the substrate. |

| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 21.1 mg (0.03 mmol) | 0.03 | Palladium catalyst (3 mol%). Pd(PPh₃)₄ can also be used.[1][3] |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 5.7 mg (0.03 mmol) | 0.03 | Co-catalyst (3 mol%). Use high-purity, preferably from a fresh bottle. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 303.6 mg (3 mmol) | 3.0 | Base and solvent. Must be distilled and degassed. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - | Anhydrous solvent. Must be thoroughly degassed. |

Equipment Setup & Workflow

A standard Schlenk line or glovebox setup is required to maintain an inert atmosphere.

Caption: Step-by-step workflow for the selective Sonogashira coupling.

Step-by-Step Procedure

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (349.4 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (5.7 mg, 0.03 mmol).

-

Inerting: Seal the flask with a septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with high-purity nitrogen or argon. This is critical to remove oxygen.[2]

-

Solvent Addition: Through the septum, add 5 mL of anhydrous, degassed THF via a syringe, followed by degassed triethylamine (0.42 mL, 3.0 mmol). Stir the mixture to obtain a suspension.

-

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 2-6 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), checking for the consumption of the starting material.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench by adding 15 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product: 1-bromo-4-chloro-5-methyl-2-(phenylethynyl)benzene.

Troubleshooting and Optimization

Even robust protocols can encounter issues. This section provides guidance on common problems and their solutions.

| Problem Observed | Probable Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Poor quality amine base. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure rigorous degassing (freeze-pump-thaw is best).[7]3. Use freshly distilled amine.[7] |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. High concentration of CuI catalyst. | 1. Improve inerting technique; ensure no leaks in the system.2. Reduce CuI loading to 1-2 mol%.3. Consider a "copper-free" protocol, which is effective at preventing this side reaction.[1][8] |

| Loss of Selectivity (Bis-coupling at C-Br) | 1. Reaction temperature is too high, beginning to activate the C-Br bond. | 1. Strictly maintain the reaction at room temperature or below.[8] If conversion is slow, it is better to increase reaction time than temperature. |

| Formation of Palladium Black | 1. Decomposition of the Pd(0) catalyst.2. Impurities in the solvent or reagents. | 1. Ensure an appropriate ligand is present and that the reaction is properly deoxygenated.2. Use high-purity, anhydrous solvents. THF can sometimes promote Pd black formation; consider an alternative like DMF.[7] |

Conclusion

This application note demonstrates a reliable and highly selective protocol for the Sonogashira cross-coupling of this compound. By carefully controlling the reaction conditions, particularly temperature, it is possible to achieve exclusive alkynylation at the iodo- position. The resulting product is a valuable synthetic intermediate, possessing remaining bromo- and chloro- substituents that can be targeted in subsequent, more forcing cross-coupling reactions, enabling a stepwise and strategic approach to the synthesis of complex, multi-substituted aromatic compounds.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

-

OChemSimplified. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

-

Plenio, H., et al. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. ACS Publications. Retrieved from [Link]

-

ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

-

Pan, C., et al. (2009). Iron-catalysed Sonogashira Reactions. Journal of Chemical Research. ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Iodoarenes via the Sandmeyer Reaction

Introduction: The Strategic Importance of Iodoarenes and the Sandmeyer Reaction

Iodoarenes are pivotal building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The carbon-iodine bond, being the least stable among the carbon-halogen bonds, provides a highly reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes iodoarenes indispensable precursors for the construction of complex molecular architectures. The Sandmeyer reaction, a cornerstone of aromatic chemistry since its discovery in 1884, offers a reliable and versatile method for the introduction of various functional groups onto an aromatic ring via an arenediazonium salt intermediate.[1][2] This application note provides a detailed protocol and mechanistic insights for the synthesis of iodoarenes from primary aryl amines, a transformation of significant practical value.

The Iodination Anomaly: A Copper-Free Variant of the Sandmeyer Reaction

While the classic Sandmeyer reaction for the synthesis of aryl chlorides and bromides necessitates the use of a copper(I) salt catalyst, the corresponding synthesis of iodoarenes proceeds efficiently without it.[3][4] The reaction is typically achieved by treating the aqueous solution of the arenediazonium salt with potassium iodide (KI).[3][5][6] This distinction is crucial for experimental design and underscores a nuance in the reaction mechanism for iodination compared to other halogenations.

Delving into the Mechanism: A Two-Stage Transformation

The synthesis of iodoarenes via the Sandmeyer reaction is a two-step process that begins with the formation of a diazonium salt, followed by its conversion to the final iodoarene product.[7]

Part 1: Diazotization of the Primary Aryl Amine

The initial step is the conversion of a primary aromatic amine into an arenediazonium salt. This reaction, known as diazotization, is typically carried out in a cold aqueous solution of a strong mineral acid, such as hydrochloric or sulfuric acid, by the portion-wise addition of sodium nitrite (NaNO₂).[8][9]

The Causality Behind the Experimental Choices:

-

Strong Acid (e.g., HCl, H₂SO₄): The strong acid serves two primary purposes. First, it protonates the primary aryl amine, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ.[8][9] An excess of the acid is used to prevent the newly formed diazonium salt from coupling with the unreacted starting amine.

-

Sodium Nitrite (NaNO₂): This is the source of the nitrosonium ion (NO⁺), the key electrophile in the diazotization process.[8]

-

Low Temperature (0–5 °C): Arenediazonium salts are notoriously unstable and can be explosive when isolated in a dry state.[8][10] Maintaining a low temperature throughout the reaction is critical to prevent the decomposition of the diazonium salt, which would lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[11]

The mechanism for the formation of the diazonium salt is as follows:

-

Protonation of nitrous acid by the strong mineral acid.

-

Loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).

-

Nucleophilic attack of the amino group of the aryl amine on the nitrosonium ion.

-

A series of proton transfers and subsequent elimination of a water molecule to yield the arenediazonium salt.[8]

Part 2: Iodination of the Arenediazonium Salt

Once the diazotization is complete, an aqueous solution of potassium iodide (KI) is added to the cold diazonium salt solution.[3][5] The iodide ion is a sufficiently strong nucleophile to react with the diazonium salt without the need for a copper catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2]

The proposed mechanism involves:

-

A single electron transfer from the iodide ion (I⁻) to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

The newly formed aryl radical then abstracts an iodine atom from another iodide source to form the final iodoarene product.

Visualizing the Synthetic Pathway

To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the detailed reaction mechanism.

Caption: High-level workflow for the synthesis of iodoarenes.

Caption: Step-by-step reaction mechanism.

Comprehensive Experimental Protocol

This protocol provides a general procedure for the synthesis of an iodoarene from a primary aryl amine. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Primary Aryl Amine | Starting material |

| Concentrated Sulfuric Acid | Acid catalyst for diazotization |

| Sodium Nitrite (NaNO₂) | Diazotizing agent |

| Potassium Iodide (KI) | Iodinating agent |

| Deionized Water | Solvent |

| Diethyl Ether (Et₂O) | Extraction solvent |

| Saturated Na₂S₂O₃ soln. | To quench excess iodine |

| Anhydrous Na₂SO₄ | Drying agent |

| Magnetic Stirrer & Stir Bar | For mixing |

| Round-bottom flask | Reaction vessel |

| Ice-salt bath | To maintain low temperature |

| Dropping funnel | For controlled addition of reagents |

| Separatory funnel | For liquid-liquid extraction |

| Rotary evaporator | For solvent removal |

Step-by-Step Methodology

Part 1: Formation of the Arenediazonium Salt

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary aryl amine (1.0 equiv) in deionized water and concentrated sulfuric acid (2.8 equiv).[3]

-

Cool the mixture to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization step.

-

In a separate beaker, prepare a solution of sodium nitrite (1.2 equiv) in deionized water.[3]

-

Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.[3]

Part 2: Synthesis of the Iodoarene

-

While the diazonium salt solution is stirring, prepare a solution of potassium iodide (4.0 equiv) in deionized water.

-

Add diethyl ether (optional, can aid in extraction) to the diazonium salt solution.[3]

-

Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. You will likely observe the evolution of nitrogen gas and the formation of a precipitate or an oily layer.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue to stir the mixture for 3 hours at room temperature to ensure the reaction goes to completion.[3]

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine (indicated by the disappearance of the brown iodine color).

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure iodoarene.[3]

Table of Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Temperature | 0–5 °C for diazotization; Room temperature for iodination | Prevents decomposition of the unstable diazonium salt.[8][11] |

| Stoichiometry (Amine:NaNO₂:KI) | 1.0 : 1.2 : 4.0 | Ensures complete diazotization and subsequent iodination.[3] |

| Acid | Concentrated H₂SO₄ or HCl | Catalyzes diazotization and maintains an acidic environment.[8][12] |

| Reaction Time | 30 min for diazotization; 3 hours for iodination | Allows for complete conversion at each stage.[3] |

Critical Safety Considerations

-

Handling Diazonium Salts: Arenediazonium salts are thermally unstable and can be explosive in their solid, dry state.[8][10] It is imperative to keep them in a cold solution and use them in situ without isolation.[3]

-

Acid Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive.[12] Always wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

-

Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed to avoid pressure build-up.

-

Quenching: Be prepared to quench the reaction if it becomes uncontrollable. Have a base (e.g., sodium bicarbonate solution) and a reducing agent (e.g., sodium thiosulfate solution) readily available.

Field-Proven Insights and Troubleshooting

-

Low Yields: Incomplete diazotization is a common cause of low yields. Ensure the temperature is strictly maintained at 0–5 °C and that the sodium nitrite is added slowly. The presence of unreacted amine can lead to the formation of colored azo-dye byproducts.

-

Formation of Phenolic Byproducts: If the temperature rises during the reaction, the diazonium salt can react with water to form a phenol. Maintaining a low temperature is the best way to mitigate this side reaction.

-

Substrate Scope: The Sandmeyer reaction is generally tolerant of a wide range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups.[3]

-

Alternative Procedures: For some substrates, alternative one-pot diazotization-iodination procedures using reagents like p-toluenesulfonic acid in acetonitrile have been developed and may offer advantages in terms of simplicity and yield.[13]

Conclusion

The Sandmeyer reaction for the synthesis of iodoarenes is a robust and highly valuable transformation in organic chemistry. Its operational simplicity, broad substrate scope, and the unique copper-free nature of the iodination step make it a preferred method for accessing these important synthetic intermediates. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently and efficiently incorporate this powerful reaction into their synthetic strategies.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

NROChemistry. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

MDPI. (n.d.). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Retrieved from [Link]

-

ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

- Google Patents. (n.d.). US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aryl iodides from aryl amines in the presence of [H-NMP]HSO 4 at room temperature. Retrieved from [Link]

-

Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]

-

YouTube. (2018, May 9). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]

-

Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Reddit. (n.d.). Sandmeyer type reaction troubleshoot. Retrieved from [Link]

-

YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]

-

Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]

-

ARKAT USA. (n.d.). A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Khan Academy [khanacademy.org]

- 6. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

Application Notes and Protocols for the Safe Handling and Storage of 1-Bromo-4-chloro-2-iodo-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 1-Bromo-4-chloro-2-iodo-5-methylbenzene (CAS No. 1255574-71-0). As a polyhalogenated aromatic compound, this chemical presents potential hazards that necessitate rigorous safety protocols to mitigate risks in a laboratory setting. These application notes are designed to equip researchers, scientists, and drug development professionals with the requisite knowledge for the safe utilization of this compound, ensuring personal safety and maintaining the integrity of research. The protocols outlined herein are grounded in established principles of chemical safety and are supplemented with insights into the reactivity of halogenated hydrocarbons.

Introduction: Understanding the Compound

This compound is a substituted aromatic compound containing bromine, chlorine, and iodine atoms. Such polyhalogenated aromatics are common building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of multiple halogen substituents can significantly influence the molecule's reactivity, stability, and toxicity. The varied electronic and steric properties of the halogens make this compound a versatile reagent, but also demand a heightened awareness of its potential hazards. A thorough understanding of its properties is the foundation of its safe and effective use.

Material Identification and Properties

A clear identification of the material is the first step in any safety protocol.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1255574-71-0 | [1] |

| Molecular Formula | C₇H₅BrClI | ChemicalBook |

| Molecular Weight | 331.38 g/mol | Advanced ChemBlocks |

| Appearance | Not explicitly stated, likely a solid at room temperature | General knowledge |

| Purity | Typically >95% | Advanced ChemBlocks |

Hazard Assessment and Toxicology

Primary Hazards:

-

Toxicity: Polyhalogenated aromatic hydrocarbons can be toxic and may cause harm if inhaled, ingested, or absorbed through the skin. Their long-term health effects can be significant, and some are considered potential carcinogens.[2]

-

Irritation: Direct contact with the skin and eyes is likely to cause irritation.[3]

-

Environmental Hazard: Halogenated organic compounds can be persistent in the environment.

Expert Insight: The reactivity of the carbon-halogen bonds in such compounds follows the general trend I > Br > Cl for leaving group ability in nucleophilic aromatic substitution reactions.[4][5] This suggests that the compound may be reactive towards nucleophiles, and appropriate precautions should be taken to avoid unintended reactions.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | Provides good resistance to a range of organic solvents and chemicals.[6] Latex gloves are not recommended due to poor resistance to organic solvents.[6] |

| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |

| Body Protection | A flame-resistant lab coat. | Protects skin and clothing from contamination. |

| Respiratory Protection | Use in a certified chemical fume hood. If engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation exposure to dust or vapors. |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a properly functioning chemical fume hood.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors.

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.

Safe Handling Protocols